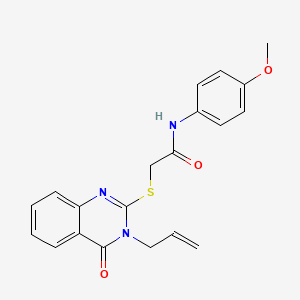

2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic compound belonging to the quinazolinone derivatives family Quinazolinones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common approach is the reaction of 3-allyl-4-oxo-3,4-dihydroquinazoline-2-thiol with N-(4-methoxyphenyl)chloroacetamide under suitable conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature and reaction time, can optimize yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The allyl group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: : The quinazolinone ring can be reduced to form dihydroquinazolines.

Substitution: : The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: : Nucleophiles such as alkyl halides or alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: : Allyl alcohol, allyl aldehyde, and allyl carboxylic acid.

Reduction: : Dihydroquinazoline derivatives.

Substitution: : Various substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential antibacterial and antiviral properties. It has shown promise in inhibiting the growth of certain bacteria and viruses, making it a candidate for further drug development.

Medicine

The compound's potential medicinal applications include its use as an antitumor agent. Studies have indicated that it can induce apoptosis in cancer cells, suggesting its use in chemotherapy.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its ability to act as a precursor for more complex molecules makes it valuable in the synthesis of active pharmaceutical ingredients (APIs) and pesticides.

Mécanisme D'action

The mechanism by which 2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition of their activity. The exact molecular pathways involved depend on the specific biological context, but common targets include DNA replication enzymes and cell signaling proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(3-Substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones: : These compounds are structurally similar and have been studied for their anti-HIV and antibacterial activities.

2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-arylbenzamides: : These compounds have been synthesized using similar methods and evaluated for their antifungal properties.

Uniqueness

2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide stands out due to its unique combination of functional groups, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical transformations and its biological activity make it a valuable compound in scientific research and industry.

Activité Biologique

2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a quinazolinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including an allyl group and a thioether linkage, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C13H13N3O2S, with a molecular weight of approximately 275.33 g/mol. The presence of functional groups such as thioether and amide linkages enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₃O₂S |

| Molecular Weight | 275.33 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Studies suggest that quinazoline derivatives exhibit significant anticancer properties. The mechanism of action may involve the inhibition of various signaling pathways associated with cancer cell proliferation and survival. For instance, compounds with similar structures have been shown to inhibit the activity of protein kinases involved in tumor growth.

Antimicrobial Properties

Quinazolinone derivatives are also recognized for their antimicrobial activities. The thioether group in this compound may enhance its ability to disrupt microbial cell membranes or interfere with essential metabolic processes in bacteria and fungi.

Anti-inflammatory Effects

Research indicates that quinazoline derivatives can modulate inflammatory responses. This compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines or through direct inhibition of inflammatory enzymes.

The biological effects of this compound are likely mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease processes, including carbonic anhydrase and cyclooxygenase.

- Receptor Interaction : It may interact with specific receptors, altering cellular signaling pathways that lead to therapeutic effects.

- Molecular Docking Studies : In silico studies suggest that this compound can bind effectively to target proteins, indicating potential for further development as a therapeutic agent.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of quinazoline derivatives, including this compound:

- Anticonvulsant Activity : Research highlighted the anticonvulsant properties of related quinazoline compounds through in vivo models, suggesting that modifications in structure can significantly alter activity profiles .

- Structure–Activity Relationship (SAR) : Investigations into SAR have shown that specific substitutions on the quinazoline core affect potency against various biological targets, emphasizing the importance of structural optimization in drug design .

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-3-12-23-19(25)16-6-4-5-7-17(16)22-20(23)27-13-18(24)21-14-8-10-15(26-2)11-9-14/h3-11H,1,12-13H2,2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLXKJWXGCELHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.